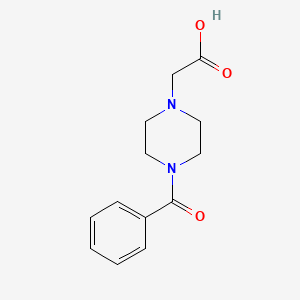
(4-Benzoylpiperazin-1-yl)acetic acid
Numéro de catalogue B8708011
Poids moléculaire: 248.28 g/mol
Clé InChI: LEYDURANQZYADV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07531532B2
Procedure details


(4-Benzoylpiperazin-1-yl)acetic acid ethyl ester (8.19 g) was dissolved in methanol (300 ml) and water (50 ml), and then lithium hydroxide (1.34 g) was added thereto while cooling in an ice water bath, followed by stirring for 10 min. The reaction mixture was warmed to room temperature and then the mixture was stirred for 24 hrs. 1 N Hydrochloric acid (55.9 ml) was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure. Ethanol (200 ml) was added to the residue. The mixture was passed through Celite to remove the precipitated insoluble material. The obtained filtrate was concentrated under reduced pressure to provide a crude product of (4-benzoylpiperazin-1-yl)acetic acid (8.6 g) as a white solid.
Name
(4-Benzoylpiperazin-1-yl)acetic acid ethyl ester
Quantity
8.19 g
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)C.[OH-].[Li+].Cl>CO.O>[C:12]([N:9]1[CH2:8][CH2:7][N:6]([CH2:5][C:4]([OH:20])=[O:3])[CH2:11][CH2:10]1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
(4-Benzoylpiperazin-1-yl)acetic acid ethyl ester
|
|
Quantity
|
8.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN1CCN(CC1)C(C1=CC=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
55.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in an ice water bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 24 hrs
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethanol (200 ml) was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the precipitated insoluble material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The obtained filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
